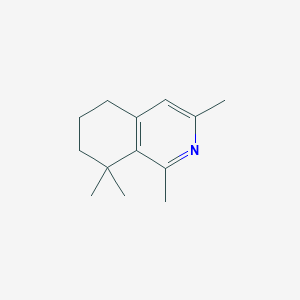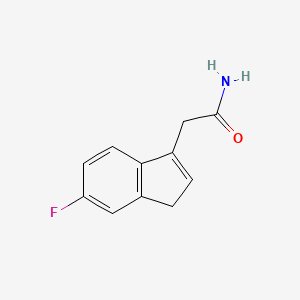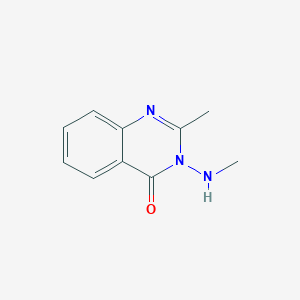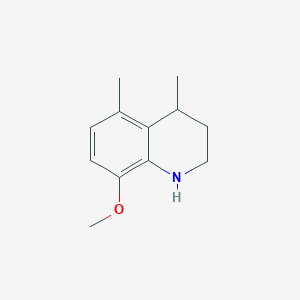
1-(2,6-Dichloropyrimidin-4-YL)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dichloropyrimidin-4-YL)ethanone is a chemical compound with the molecular formula C6H4Cl2N2O and a molecular weight of 191.01 g/mol . It is characterized by the presence of a pyrimidine ring substituted with two chlorine atoms at positions 2 and 6, and an ethanone group at position 4. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,6-Dichloropyrimidin-4-YL)ethanone can be synthesized through several methods. One common approach involves the reaction of 2,6-dichloropyrimidine with acetyl chloride in the presence of a base such as pyridine . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dichloropyrimidin-4-YL)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form larger heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted pyrimidines.
Oxidation: Formation of 1-(2,6-dichloropyrimidin-4-yl)acetic acid.
Reduction: Formation of 1-(2,6-dichloropyrimidin-4-yl)ethanol.
Scientific Research Applications
1-(2,6-Dichloropyrimidin-4-YL)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of kinase inhibitors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2,6-Dichloropyrimidin-4-YL)ethanone involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of chlorine atoms and the ethanone group contribute to its binding affinity and specificity. The compound can interfere with enzymatic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dichloropyrimidin-5-yl)ethanone: Similar structure but with chlorine atoms at positions 2 and 4.
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone: Contains a benzodioxin ring instead of a pyrimidine ring
Uniqueness
1-(2,6-Dichloropyrimidin-4-YL)ethanone is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. The presence of chlorine atoms at positions 2 and 6 enhances its electrophilic character, making it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C6H4Cl2N2O |
|---|---|
Molecular Weight |
191.01 g/mol |
IUPAC Name |
1-(2,6-dichloropyrimidin-4-yl)ethanone |
InChI |
InChI=1S/C6H4Cl2N2O/c1-3(11)4-2-5(7)10-6(8)9-4/h2H,1H3 |
InChI Key |
QWFPWSVCWFERSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC(=N1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11906967.png)




![2-Amino-5,7-dimethylimidazo[1,2-A]pyridine-6-carbonitrile](/img/structure/B11906995.png)








